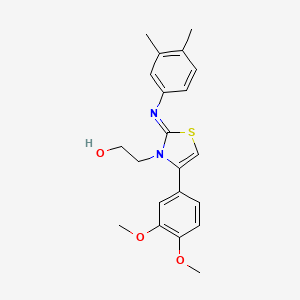

![molecular formula C25H26N4O3S2 B2498350 N-(benzo[d]thiazol-2-yl)-4-(N-butyl-N-methylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 886904-79-6](/img/structure/B2498350.png)

N-(benzo[d]thiazol-2-yl)-4-(N-butyl-N-methylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex benzamide derivatives often involves multi-step chemical reactions, targeting the introduction of various functional groups to achieve the desired molecular architecture. For instance, the synthesis of substituted benzamides with aminothiazole or pyridine components has been explored to produce potent and selective inhibitors with desired biological activities (Borzilleri et al., 2006). These methodologies can provide a framework for the synthesis of the target molecule by applying similar synthetic routes and modifications.

Molecular Structure Analysis

Structural analysis of benzamide derivatives is critical for understanding their chemical behavior and biological activity. X-ray crystallography and spectroscopic methods like NMR and IR spectroscopy are commonly employed to elucidate their molecular structure. For example, the crystal structure of related N-(pyridin-2-ylmethyl)benzamide derivatives has been determined, providing insight into their molecular conformation and intermolecular interactions (Artheswari et al., 2019).

Chemical Reactions and Properties

Benzamide derivatives can undergo various chemical reactions, including C-H bond activation and substitution reactions, which are pivotal for introducing different substituents or modifying the molecule (Chen et al., 2023). These reactions are essential for the synthesis of diverse derivatives and exploring their chemical properties.

科学的研究の応用

VEGF Inhibition and Anticancer Activity

- The compound has been identified as a potent inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. This characteristic makes it a potential candidate for cancer treatment, particularly in lung and colon carcinoma, as demonstrated in xenograft models (Borzilleri et al., 2006).

Antimalarial and Antiviral Properties

- A study explored the reactivity of N-(phenylsulfonyl)acetamide derivatives, including this compound, in antimalarial activity. This research also highlighted its potential as a COVID-19 drug through computational calculations and molecular docking studies (Fahim & Ismael, 2021).

Antibacterial and Antifungal Applications

- Research has been conducted on N-(benzo[d]thiazol-2-yl)-benzamide derivatives for their antibacterial and antifungal properties. This includes potential applications against a variety of bacterial and fungal strains, indicating a broad spectrum of antimicrobial activity (Patel & Patel, 2015).

Molecular Structure and Fluorescence Properties

- The compound's molecular structure and fluorescence properties have been studied, highlighting its potential in developing fluorescent probes or agents for various scientific applications (Vellaiswamy & Ramaswamy, 2017).

Supramolecular Gelators

- This compound has been part of a study exploring N-(thiazol-2-yl) benzamide derivatives as supramolecular gelators. These findings are significant for understanding the role of methyl functionality and non-covalent interactions in gelation behavior (Yadav & Ballabh, 2020).

Catalytic Activity in Olefin Oxidation

- Dioxidovanadium(V) complexes containing this compound were studied for their catalytic activity in the oxidation of olefins. This research is crucial for developing new catalysts in organic synthesis (Ghorbanloo et al., 2017).

Synthesis and Crystal Structure Analysis

- The synthesis and crystal structure of this compound have been analyzed, providing insights into its chemical properties and potential applications in materials science (Artheswari et al., 2019).

特性

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-4-[butyl(methyl)sulfamoyl]-N-(pyridin-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O3S2/c1-3-4-17-28(2)34(31,32)21-14-12-19(13-15-21)24(30)29(18-20-9-7-8-16-26-20)25-27-22-10-5-6-11-23(22)33-25/h5-16H,3-4,17-18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFPZZIBDBPGLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-2-yl)-4-(N-butyl-N-methylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

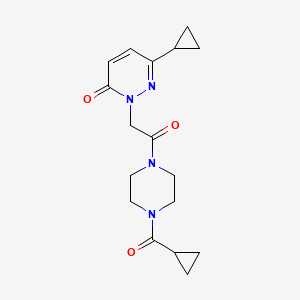

![1-(2H-1,3-benzodioxol-5-yl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)ethan-1-one](/img/structure/B2498267.png)

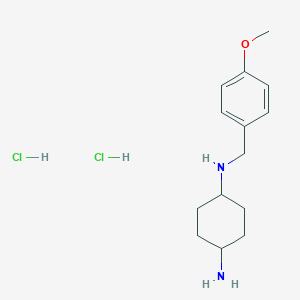

![1-isobutyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2498268.png)

![1-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)azetidine-3-carboxamide](/img/structure/B2498269.png)

![(S)-2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)pyrrolidine hydrochloride](/img/no-structure.png)

![2-[[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]indene-1,3-dione](/img/structure/B2498277.png)

![6-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2498279.png)

![8-chloro-2-(1-methyl-1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2498287.png)

![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2498290.png)